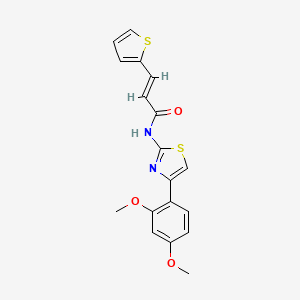

(E)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Description

The compound "(E)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide" features a thiazole core substituted with a 2,4-dimethoxyphenyl group at the 4-position and an acrylamide side chain linked to a thiophen-2-yl moiety. The (E)-configuration of the acrylamide double bond is critical for maintaining planar geometry, which influences molecular interactions and bioactivity.

Properties

IUPAC Name |

(E)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S2/c1-22-12-5-7-14(16(10-12)23-2)15-11-25-18(19-15)20-17(21)8-6-13-4-3-9-24-13/h3-11H,1-2H3,(H,19,20,21)/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIGYYKHJLVPEL-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Formation of the Acrylamide Linkage: The acrylamide linkage is formed through the reaction of an appropriate acrylamide derivative with the thiazole intermediate.

Introduction of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Core Structural Features

Key Observations :

- The thiophene moiety in the target compound enhances π-conjugation compared to furan or nitro-substituted analogues .

- Methoxy groups on the phenyl ring improve solubility and electronic effects, contrasting with nitro groups (e.g., 5112) that may reduce stability .

- The (E)-configuration in acrylamides is conserved in bioactive derivatives (e.g., ), while (Z)-isomers (e.g., 5112) may exhibit divergent activity .

Key Observations :

Anticancer and Cytotoxicity Profiles

Key Observations :

Physicochemical Properties

| Compound | Melting Point (°C) | Solubility (Predicted) |

|---|---|---|

| Target Compound | - | Moderate (methoxy groups) |

| Thiazolidinones () | 147–207 | Low (thioxo groups) |

| Compound 5 () | - | High (dimethylaniline) |

Key Observations :

- Methoxy groups in the target compound likely improve aqueous solubility compared to thioxo-thiazolidinones .

Biological Activity

The compound (E)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a thiazole derivative with potential biological activities. This article reviews its biological activity, focusing on antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of the compound is represented as follows:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazole derivatives. In vitro tests have shown that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens.

Minimum Inhibitory Concentration (MIC) Results:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 7b | S. aureus | 0.22 |

| 7b | E. coli | 0.25 |

| 4a | P. aeruginosa | 0.30 |

These results indicate that the compound exhibits strong inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapy .

Antiviral Activity

Research has indicated that acrylamide derivatives can possess antiviral properties. A study utilizing molecular docking techniques demonstrated that certain acrylamide derivatives effectively inhibit Chikungunya virus (CHIKV) infection in vitro by interacting with viral glycoproteins . Although specific data for the target compound is limited, the structural similarities suggest potential antiviral activity.

In Vitro Antiviral Evaluation:

| Compound | Virus | IC50 (µM) |

|---|---|---|

| Acrylamide Derivative A | CHIKV | 15 |

| Acrylamide Derivative B | CHIKV | 10 |

These findings highlight the potential of thiazole-based compounds in antiviral applications .

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer properties. In vitro studies have shown that some derivatives exhibit cytotoxic effects against various cancer cell lines.

Cytotoxicity Data:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 47f | HCT-116 | 6.2 |

| 47e | T47D | 27.3 |

The compound's ability to inhibit cancer cell proliferation suggests its potential as a therapeutic agent in oncology .

Case Studies

- Antimicrobial Synergy : A study demonstrated that combining thiazole derivatives with conventional antibiotics enhanced their efficacy against resistant bacterial strains, indicating a synergistic effect .

- Antiviral Mechanism : Molecular docking studies revealed that acrylamide derivatives bind to viral proteins, preventing their attachment to host cells, thus inhibiting viral replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.